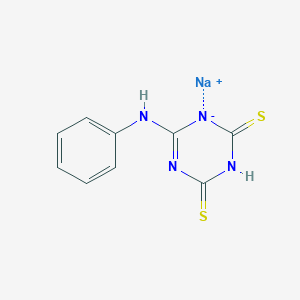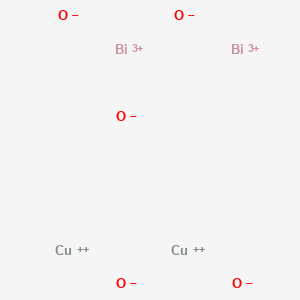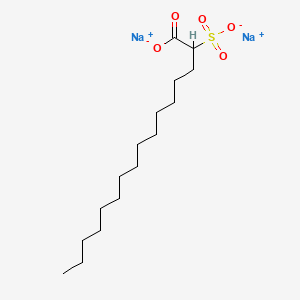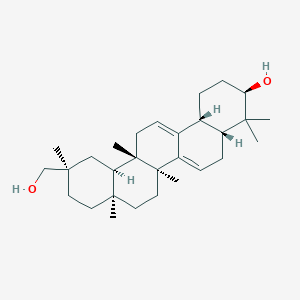![molecular formula C19H23ClN2O B13805951 (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride typically involves multiple steps. The process begins with the formation of the azabicyclo[2.2.2]octane ring system, followed by the introduction of the ethenyl group. The quinolin-4-ylmethanol moiety is then attached through a series of condensation reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-ylmethanone derivatives.
Reduction: Reduction reactions can convert the quinolin-4-ylmethanol moiety to quinolin-4-ylmethane.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various quinoline derivatives, which are often studied for their potential biological activities .
Applications De Recherche Scientifique
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential use as an antimalarial and anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: Used as an antiarrhythmic agent.
Cinchonine: Known for its antipyretic and analgesic effects.
Uniqueness
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride is unique due to its specific stereochemistry and the presence of both the azabicyclo[2.2.2]octane ring system and the quinolin-4-ylmethanol moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C19H23ClN2O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m1./s1 |
Clé InChI |
IMUHWLVEEVGMBC-XYBCGXLYSA-N |
SMILES isomérique |
C=C[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES canonique |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)









